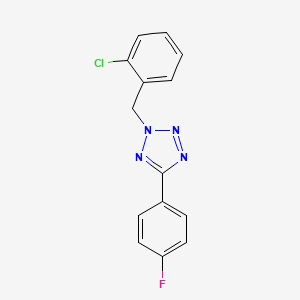
4-chloro-N-(3-cyano-4,5-dimethyl-2-thienyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-(3-cyano-4,5-dimethyl-2-thienyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C14H10ClN3O3S and its molecular weight is 335.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.0131401 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Occurrence and Control of Nitrogenous Disinfection By-Products
Nitrogenous disinfection by-products (N-DBPs) like nitrosamines, cyanogen halides, and halonitromethanes present in drinking water have raised concerns due to their high genotoxicity and cytotoxicity. The shift from chlorination to chloramination, a common practice to reduce regulated DBPs such as trihalomethanes and haloacetic acids, can increase certain N-DBPs. Studies suggest that water treatment processes like coagulation, filtration, and biofiltration have moderate to high efficacy in removing N-DBP precursors, highlighting the complex interplay between water treatment processes and N-DBP formation and control (Bond, Huang, Templeton, & Graham, 2011).
Environmental Presence and Impact of Nitroso Compounds
The presence of nitroso compounds, including N-nitrosodimethylamine (NDMA) and its precursors in water and wastewater, has been extensively reviewed. These compounds are mainly of anthropogenic origin, with wastewater discharges being a significant source. The formation of NDMA is primarily associated with chloramination during water and wastewater treatment. Research emphasizes the importance of identifying and controlling NDMA precursors to mitigate potential health risks associated with their presence in the environment (Sgroi, Vagliasindi, Snyder, & Roccaro, 2018).
Precursors and Formation Mechanisms of Nitrogenous Disinfection By-Products
Understanding the precursors and formation mechanisms of N-DBPs is crucial for developing effective strategies to reduce their occurrence in drinking water. Known precursors, such as free amino acids, have been found insufficient to account for observed concentrations of some N-DBPs, indicating that additional unidentified precursors may contribute to their formation. This knowledge gap underscores the need for further research to fully understand the formation pathways and effectively control N-DBPs in water treatment processes (Bond, Templeton, & Graham, 2012).
Properties
IUPAC Name |
4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c1-7-8(2)22-14(10(7)6-16)17-13(19)9-3-4-11(15)12(5-9)18(20)21/h3-5H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSURJZVRZIAMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5502438.png)
![4-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502439.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5502451.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5502457.png)

![2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5502479.png)


![5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5502503.png)



